2-Methyl-5-(trifluoromethyl)benzyl bromide
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Overview
Description
2-Methyl-5-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol . It is characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with a methyl group and a trifluoromethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-(trifluoromethyl)benzyl bromide can be synthesized through various methods. One common method involves the bromination of 2-methyl-5-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation: The compound can be oxidized to form 2-methyl-5-(trifluoromethyl)benzaldehyde or 2-methyl-5-(trifluoromethyl)benzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrocarbon or alcohol derivatives.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the carbon center.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)benzyl bromide: The trifluoromethyl group is positioned differently on the benzene ring.
5-Methyl-2-(trifluoromethyl)benzyl bromide: Similar structure but with different substitution pattern.
Uniqueness: 2-Methyl-5-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the methyl and trifluoromethyl groups, which influence its chemical reactivity and physical properties. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDOVMTWZCBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225099 |
Source
|
Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-17-4 |
Source
|
Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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